2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine
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Overview
Description
2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of three chlorine atoms on the phenyl ring and two methyl groups on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed, involving functionalized enamines, triethyl orthoformate, and ammonium acetate . This method allows for the efficient synthesis of disubstituted pyrimidine derivatives in a single step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and molecular interactions.
Industry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine: Similar in structure but with different chlorine atom positions on the phenyl ring.
2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine: Another structural isomer with variations in chlorine atom positions.
Uniqueness
2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms in the 2,4,6-positions on the phenyl ring may confer distinct properties compared to other isomers, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H9Cl3N2 |
---|---|
Molecular Weight |
287.6 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)12-10(14)3-8(13)4-11(12)15/h3-5H,1-2H3 |
InChI Key |
BLCKVVHCCBCBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=C(C=C(C=C2Cl)Cl)Cl)C |
Origin of Product |
United States |
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